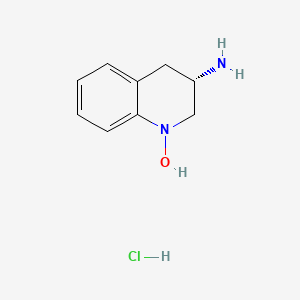

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride

Description

Properties

IUPAC Name |

(3S)-1-hydroxy-3,4-dihydro-2H-quinolin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8-5-7-3-1-2-4-9(7)11(12)6-8;/h1-4,8,12H,5-6,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJKYFBQDSTZGJ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparison of Synthetic Methods

| Method | Key Reagents | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Chiral Resolution | Chiralpak AD-H column | 45–55 | 99.5 |

| Asymmetric Alkylation | (S)-13, K2CO3, DMF | 70–80 | 98.8 |

| Reductive Amination | BH3·THF, NH4OAc | 60–75 | 95.2 |

Table 2: Spectroscopic Data for (S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol Hydrochloride

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, DMSO) | δ 7.10–7.52 (m, 4H, Ar-H), 4.43 (t, J = 6.0 Hz, NCH2), 3.45–3.51 (m, NH2), 10.12 (s, OH) |

| 13C NMR (100 MHz, DMSO) | δ 166.5 (C=O), 137.3 (C-Ar), 38.4 (NCH2), 32.8 (CH2CO) |

| MS (MALDI) | m/z 240.24 [M + Na]+ |

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its fully reduced form.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Condensation: Acid or base catalysts are used to facilitate condensation reactions.

Major Products

The major products formed from these reactions include:

Quinoline N-oxides: Formed through oxidation reactions.

Reduced Quinoline Derivatives: Obtained from reduction reactions.

Substituted Quinoline Derivatives: Resulting from substitution reactions.

Condensed Heterocycles: Formed through condensation reactions.

Scientific Research Applications

Pharmaceutical Research

Anticancer Activity

Research indicates that compounds related to the dihydroquinoline structure exhibit significant anticancer properties. For instance, derivatives of quinolin-2(1H)-one have been synthesized and evaluated for their antitumor effects against various cancer cell lines. These studies demonstrate that modifications to the dihydroquinoline scaffold can enhance biological activity, providing a pathway for developing novel anticancer agents .

Antiparasitic Activity

The compound has shown potential in treating parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of human African trypanosomiasis. A study identified a series of substituted compounds with dihydroquinoline structures that displayed potent antiparasitic activity with low effective concentrations (EC50 values) in vitro . The lead compound from this series demonstrated oral bioavailability and efficacy in murine models, suggesting a promising avenue for drug development against neglected tropical diseases.

Chemical Probes

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride serves as a chemical probe in biological systems to study various mechanisms. Its unique structure allows researchers to explore interactions with specific protein targets, which can lead to insights into disease mechanisms and potential therapeutic strategies. For example, studies have focused on optimizing shape complementarity in binding interactions with proteins like B-cell lymphoma 6 (BCL6), where modifications to the quinoline structure have resulted in enhanced binding affinity and cellular activity .

Structure-Activity Relationship Studies

The compound's structural characteristics enable extensive structure-activity relationship (SAR) studies. By systematically modifying functional groups on the dihydroquinoline core, researchers can identify which alterations lead to improved biological activity or reduced toxicity. This approach has been instrumental in developing new drug candidates with optimized pharmacological profiles .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been explored in various research settings. The development of new synthetic methodologies allows for the efficient production of these compounds, facilitating further research into their applications. For instance, novel synthetic routes have been developed that enhance yield and purity while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as:

Enzyme Inhibitor: Inhibiting the activity of enzymes by binding to their active sites.

Receptor Modulator: Modulating the activity of receptors by acting as an agonist or antagonist.

Signal Transduction Modulator: Affecting signal transduction pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Key structural analogs include:

Key Observations:

- Functional Groups : The target compound’s 1(2H)-ol group distinguishes it from 2(1H)-one derivatives (e.g., Compound 24) and 4-oxo analogs (e.g., Compound 43). The hydroxyl group may influence solubility or hydrogen-bonding interactions compared to ketone or ether substituents.

- Synthesis Complexity: Compounds with extended side chains (e.g., Compound 24’s pyrrolidine-ethyl group) require multi-step functionalization, whereas reductive amination is common for aminoalkyl derivatives .

- Applications: Patent compounds (e.g., ) incorporate the 3,4-dihydroquinoline moiety into larger pharmacophores, suggesting utility in drug discovery, though specific target activities are unspecified.

Chirality and Stereochemical Effects

The (S)-configuration of the target compound contrasts with racemic or uncharacterized analogs in the evidence. For example:

- Chiral purity is critical for biological activity in many drug candidates, but the evidence lacks direct comparisons of enantiomeric efficacy for dihydroquinoline derivatives.

Purity and Stability

- The target compound is listed at 95% purity without stability data , whereas intermediates like Compound 25 are used in crude form for subsequent reactions .

- Storage conditions for analogs vary: For example, ethyl 4-(hydroxyamino)benzoate (CAS 24171-85-5) is stored at room temperature, while some hydroxylamine derivatives require inert atmospheres .

Biological Activity

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

The synthesis of this compound typically involves several steps:

- Starting Material : A suitable quinoline precursor is selected.

- Reduction : The quinoline is reduced to form a dihydroquinoline intermediate.

- Amination : The dihydroquinoline undergoes amination to introduce the amino group.

- Chirality Induction : Chiral catalysts or auxiliaries are used to obtain the (S)-enantiomer.

- Hydrochloride Formation : The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : It can act as an enzyme inhibitor by binding to active sites, thereby inhibiting enzymatic activity.

- Receptor Modulation : The compound may modulate receptor activities, acting as either an agonist or antagonist depending on the target receptor.

- Signal Transduction Modulation : It influences signal transduction pathways by interacting with key signaling molecules.

2.2 Therapeutic Applications

The compound has shown potential in various therapeutic areas:

- Anticancer Activity : It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antiviral Properties : Research indicates that it may inhibit viral replication, making it a candidate for antiviral drug development.

- Antibacterial Effects : Preliminary studies suggest that the compound exhibits antibacterial properties against certain strains of bacteria .

3. Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

4. Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (R)-3-Amino-3,4-dihydroquinolin-1(2H)-ol | Enantiomer of the target compound | Different biological profile; less potent in anticancer assays |

| Quinoline Derivatives | Parent compound structure | Broad spectrum of activities but lacks specific targeting seen in (S)-form |

| Quinoline N-Oxides | Oxidized derivatives | Distinct properties; often used as prodrugs but with varying efficacy. |

5. Conclusion

This compound represents a promising compound in medicinal chemistry with diverse biological activities including anticancer, antiviral, and antibacterial effects. Its unique structural properties contribute to its potency and specificity in targeting various biological pathways. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Q & A

Q. What are the established synthetic routes for (S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride, and what factors influence reaction yields?

The compound is typically synthesized via coupling reactions between substituted acrylic acids and tetrahydroquinoline derivatives. For example, (E)-3-(furan-2-yl)acrylic acid can be coupled with tetrahydroquinoline using dichloromethane:methanol (99:1, v/v) as a solvent system, yielding intermediates that are subsequently purified via silica gel chromatography . Key factors affecting yields include solvent polarity, reaction temperature (e.g., 60°C for nucleophilic displacement steps), and catalyst selection (e.g., potassium iodide for SN2 reactions) .

Q. What analytical techniques are recommended for confirming structural integrity and enantiomeric purity?

Structural confirmation relies on NMR for proton environment analysis, LC-MS for molecular weight verification, and X-ray crystallography for absolute stereochemistry determination. Enantiomeric purity is assessed via chiral HPLC using columns like Chiralpak® IA/IB under isocratic conditions with hexane:ethanol mobile phases. Elemental analysis (e.g., C, H, N, Cl) ensures stoichiometric consistency of the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel are critical to prevent hygroscopic degradation. For short-term use, solutions in anhydrous DMSO or ethanol are stable for ≤72 hours at 4°C .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

Low yields in coupling reactions (e.g., <20%) may arise from steric hindrance or poor nucleophilicity. Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity for SNAr (nucleophilic aromatic substitution) steps .

- Catalyst tuning : Transition metal catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency in Suzuki-Miyaura reactions .

- Temperature control : Microwave-assisted synthesis at 100–120°C reduces reaction time and improves regioselectivity .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data?

Discrepancies often stem from poor pharmacokinetic properties (e.g., metabolic instability). Solutions include:

- Prodrug modification : Introducing acetyl or phosphonate groups to enhance metabolic stability .

- Formulation optimization : Lipid-based nanoemulsions improve solubility and bioavailability .

- Metabolite profiling : LC-MS/MS identifies labile functional groups (e.g., primary amines) prone to hepatic oxidation .

Q. What computational methods are employed to predict binding affinity to neurological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with acetylcholinesterase or NMDA receptors. Key parameters include:

- Docking scores : ΔG < –8 kcal/mol indicates strong binding to the active site.

- MM-PBSA analysis : Estimates free energy of binding using trajectory snapshots from MD simulations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s bioactivity against bacterial vs. fungal pathogens?

Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines:

- MIC determination : Use RPMI-1640 medium for fungi and Mueller-Hinton broth for bacteria at pH 7.0 ± 0.1.

- Control strains : Candida albicans ATCC 90028 and Staphylococcus aureus ATCC 29213 ensure reproducibility .

Methodological Optimization

Q. What purification techniques are optimal for isolating diastereomers of this compound?

Diastereomers are separable via reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with gradient elution (water:acetonitrile + 0.1% TFA). For preparative-scale isolation, centrifugal partition chromatography (CPC) with heptane:ethyl acetate:methanol:water (3:5:3:5, v/v) achieves >95% purity .

Biological Evaluation

Q. What in vitro assays are recommended for evaluating neuroprotective activity?

- SH-SY5Y neuronal cells : Measure viability (MTT assay) under oxidative stress (HO 200 µM, 24 h).

- Glutamate-induced excitotoxicity : Quantify intracellular Ca influx using Fluo-4 AM fluorescence.

- AChE inhibition : Ellman’s method with donepezil as a positive control (IC ≤10 nM) .

Safety and Compliance

Q. Q. What safety protocols are critical for handling this compound in in vivo studies?

- Acute toxicity : Conduct OECD 423 testing in rodents (dose range: 50–2000 mg/kg).

- Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity.

- PPE : Use nitrile gloves, FFP3 masks, and fume hoods during weighing and dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.